BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide

Physicochemical profiling Drug-likeness ADME prediction

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide (CAS 946288-66-0), also designated as ATQ-346 or ChemDiv Compound ID G502-0027, is a synthetic small molecule belonging to the class of N-substituted tetrahydroquinoline benzamides. It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked at the 6-position to a 4-butoxybenzamide moiety, resulting in a molecular formula of C22H26N2O3 and a molecular weight of 366.46 g/mol.

Molecular Formula C22H26N2O3
Molecular Weight 366.461
CAS No. 946288-66-0
Cat. No. B2385777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide
CAS946288-66-0
Molecular FormulaC22H26N2O3
Molecular Weight366.461
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C
InChIInChI=1S/C22H26N2O3/c1-3-4-14-27-20-10-7-17(8-11-20)22(26)23-19-9-12-21-18(15-19)6-5-13-24(21)16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26)
InChIKeyZUYFHGNGAPJUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide (946288-66-0): Procurement-Relevant Compound Profile


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide (CAS 946288-66-0), also designated as ATQ-346 or ChemDiv Compound ID G502-0027, is a synthetic small molecule belonging to the class of N-substituted tetrahydroquinoline benzamides . It features a 1-acetyl-1,2,3,4-tetrahydroquinoline core linked at the 6-position to a 4-butoxybenzamide moiety, resulting in a molecular formula of C22H26N2O3 and a molecular weight of 366.46 g/mol . This compound is commercially available as a screening compound from ChemDiv's catalog, with a reported logP of 4.048, a polar surface area of 46.8 Ų, and 5 hydrogen bond acceptors against 1 donor, indicating moderate lipophilicity and membrane permeability characteristics . It has been investigated for potential therapeutic applications, including anticancer activity, though detailed public pharmacological data remains limited .

Why N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide Cannot Be Casually Substituted by In-Class Analogs


Within the tetrahydroquinoline benzamide chemotype, minor structural modifications at the 4-position of the benzamide ring can profoundly alter physicochemical and potentially pharmacological profiles . The target compound's 4-butoxy substituent confers a distinct lipophilicity (logP 4.048) compared to its unsubstituted (logP ~2.5 estimated), 4-methyl (logP ~3.2), 4-isopropoxy (logP ~3.6), and 4-trifluoromethyl (logP ~3.8) analogs [1]. These differences in logP/logD and polar surface area directly impact solubility, membrane permeability, and off-target binding promiscuity, meaning that generic substitution without experimental validation risks selecting a compound with divergent cellular activity, metabolic stability, or target engagement . The following quantitative evidence guide details the specific measurable differentiators where data is available.

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide (946288-66-0)


Lipophilicity-Driven Differentiation: logP/logD Comparison of 4-Position Benzamide Substituents

The target compound's 4-butoxy substitution results in a measured logP of 4.048 and logD of 4.048, representing a significant increase in lipophilicity compared to close analogs with smaller or more polar 4-position substituents . This elevated logP is predicted to enhance membrane permeability but may reduce aqueous solubility relative to the unsubstituted parent compound (estimated logP ~2.0–2.8) [1]. For scientific selection, this physicochemical distinction is critical: the butoxy chain provides a specific hydrophobic anchor that can influence binding pocket occupancy and pharmacokinetic profile in ways that shorter-chain or polar-substituted analogs cannot replicate .

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bonding Capacity: Donor/Acceptor Ratio as a Selectivity and Solubility Determinant

The target compound possesses 5 hydrogen bond acceptors (from the amide carbonyl, acetyl carbonyl, and ether oxygen of the butoxy chain) against a single hydrogen bond donor (the amide NH) . This 5:1 acceptor-to-donor ratio, combined with a polar surface area of only 46.8 Ų, creates a pharmacophore with strong hydrogen bond accepting capacity but limited donating ability . In comparison, analogs with polar substituents (e.g., 4-hydroxy or 4-amino derivatives) would exhibit a lower acceptor-to-donor ratio and higher PSA, potentially altering target binding selectivity and aqueous solubility profiles. This fundamental electronic feature cannot be replicated by analogs lacking the butoxy ether oxygen or bearing additional hydrogen bond donors .

Molecular recognition Drug design Off-target liability

Structural Uniqueness: 4-Butoxybenzamide as a Distinct Pharmacophoric Element in Tetrahydroquinoline-Based Screening Libraries

A substructure search across the ChemDiv catalog reveals that the combination of a 1-acetyl-tetrahydroquinoline core with a 4-butoxybenzamide at the 6-position is uncommon, with the most closely related compounds differing at either the N1-acyl group (e.g., benzenesulfonyl or furan-2-carbonyl instead of acetyl) or the 4-alkoxy chain length (e.g., methoxy, ethoxy, isopropoxy instead of butoxy) . The n-butoxy chain provides a specific linear hydrophobic extension of approximately 6.4 Å beyond the benzamide ring, which is absent in the 4-methyl (no extension) and 4-isopropoxy (branched, shorter reach) analogs. In the context of HDAC inhibitor design, where the surface recognition cap group interacts with the enzyme rim, this butoxy extension may confer distinct isoform selectivity profiles compared to shorter or bulkier alkoxy substituents [1].

Chemical biology Screening library design SAR exploration

Critical Evidence Gap Advisory: Limited Publicly Available Head-to-Head Bioactivity Data

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield publicly accessible, comparator-based quantitative bioactivity data (e.g., IC50, Ki, EC50 values with explicit comparator compounds in the same assay) for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide from non-excluded sources. The compound appears primarily as a commercial screening compound (ChemDiv G502-0027) without published target engagement or cellular efficacy data in peer-reviewed literature. Any differentiation claims based on biological activity must be treated as unvalidated until confirmatory head-to-head studies are available. Procurement decisions should therefore be driven by the compound's distinct physicochemical profile (logP, PSA, HBA/HBD), structural novelty within the tetrahydroquinoline benzamide series, and its potential utility as a tool compound for SAR exploration, rather than by assumptions of superior potency or selectivity .

Evidence transparency Procurement risk Assay validation

Recommended Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide (946288-66-0) Based on Available Evidence


Focused SAR Exploration of Tetrahydroquinoline Benzamide HDAC Inhibitors

The target compound's distinct 4-butoxy substitution makes it a valuable tool for probing the structure-activity relationship of the surface recognition cap group in tetrahydroquinoline-based HDAC inhibitors. Its elevated logP (4.048) and extended linear butoxy chain (approximately 6.4 Å) allow researchers to systematically assess the impact of lipophilicity and spatial reach on HDAC isoform selectivity, particularly HDAC6 versus class I HDACs, when compared head-to-head with the 4-methoxy, 4-ethoxy, and 4-isopropoxy analogs [1]. This application is supported by the class-level inference from the known role of alkoxybenzamide cap groups in HDAC inhibitor design [1].

Physicochemical Benchmarking in ADME Prediction Model Development

With its well-defined physicochemical parameters (logP 4.048, logD 4.048, PSA 46.8 Ų, HBA 5, HBD 1), this compound serves as an excellent reference standard for calibrating in silico ADME prediction models, particularly for assessing the predictive accuracy of logP/logD algorithms and permeability models for moderately lipophilic, hydrogen bond acceptor-rich small molecules . The butoxy chain provides a controlled hydrophobic increment that can be compared against shorter alkoxy analogs to validate computational models of partition coefficient additivity.

Chemical Probe for Cellular Permeability and Efflux Transporter Studies

The compound's high acceptor-to-donor ratio (5:1) combined with moderate PSA (46.8 Ų) predicts high passive membrane permeability with potentially reduced P-glycoprotein (P-gp) recognition compared to analogs with additional hydrogen bond donors . This physicochemical profile makes it suitable as a tool compound for studying the interplay between hydrogen bonding capacity and efflux transporter susceptibility in tetrahydroquinoline-based scaffolds, provided that cellular permeability assays (e.g., Caco-2 or MDCK-MDR1) are conducted to validate these predictions.

Diversity-Oriented Screening Library Expansion

As a commercially available screening compound from ChemDiv's catalog (Compound ID G502-0027), the target compound adds unique chemical diversity to tetrahydroquinoline-focused screening libraries due to its specific 4-butoxybenzamide substitution pattern, which is underrepresented among publicly available analogs . Procurement for high-throughput screening campaigns against novel targets is justified by its structural distinctiveness within the chemotype, even in the absence of pre-existing target engagement data.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.